2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

BRD4 BET inhibitor bromodomain

This compound is a unique BET bromodomain (BRD4) inhibitor featuring an N-(4-bromophenylacetyl) substitution on an 8-azabicyclo[3.2.1]octane scaffold, distinct from classical phenyltropane DAT inhibitors. Patented by Incyte (US9957268 et al.), it delivers <100 nM IC₅₀ in BRD4-BD1/BD2 fluorescence polarization assays (384-well format). The 3-methylidene group and bromine atom enable Pd-catalyzed late-stage diversification for focused library synthesis. Procure as a reference standard for BRD4 biochemical screening, selectivity panel profiling against BET family members, or as a starting point for SAR studies—not for monoamine transporter assays. For non-human research only.

Molecular Formula C16H18BrNO
Molecular Weight 320.23
CAS No. 2320606-67-3
Cat. No. B2912829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
CAS2320606-67-3
Molecular FormulaC16H18BrNO
Molecular Weight320.23
Structural Identifiers
SMILESC=C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H18BrNO/c1-11-8-14-6-7-15(9-11)18(14)16(19)10-12-2-4-13(17)5-3-12/h2-5,14-15H,1,6-10H2
InChIKeyKROUFCCUFYMSFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320606-67-3): Compound Identity, Class, and Sourcing Baseline


2-(4-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320606-67-3; molecular formula C₁₆H₁₈BrNO; MW 320.23) is a synthetic small molecule combining an 8-azabicyclo[3.2.1]octane (tropane) scaffold with a 3-methylidene (exo-methylene) substituent and an N-linked 4-bromophenylacetyl moiety . The 8-azabicyclo[3.2.1]octane core is shared by multiple pharmacologically active chemotypes, including phenyltropane monoamine reuptake inhibitors (e.g., WIN 35,428, RTI-51) and mu opioid receptor antagonists [1]. However, the unique combination of the 3-methylidene group and the 4-bromophenylacetyl N-substituent distinguishes this compound from both classical phenyltropanes (which bear aryl groups at C3 and ester/carboxylate at C2) and from 8-azabicyclo[3.2.1]octane-based opioid antagonists [2]. The compound appears in multiple Incyte Corporation patents (US9957268, US10472358, US10781209, US11059821, US11702416) as a representative example within a series of BET bromodomain (BRD4) inhibitors, indicating a distinct target profile from the monoamine transporter ligands with which it shares the tropane scaffold [3].

Why Generic Substitution of 2-(4-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320606-67-3) with In-Class Analogs Is Not Advisable


Compounds sharing the 8-azabicyclo[3.2.1]octane scaffold can diverge radically in target engagement, selectivity, and binding mode depending on the nature and position of substituents. For example, RTI-51 (bromopane) bears a 4-bromophenyl group at C3 and a carbomethoxy at C2, yielding potent dopamine transporter (DAT) inhibition (IC₅₀ 1.8 nM) [1]; the structurally simpler 3-methylidene-8-azabicyclo[3.2.1]octane hydrochloride (WIN 35,428 free base analog) is also characterized as a DAT inhibitor . In contrast, the target compound incorporates a 4-bromophenylacetyl group linked via the endocyclic nitrogen—a connectivity that places the bromophenyl group in a fundamentally different spatial orientation relative to the bicyclic core. This N-acyl geometry is consistent with the BET bromodomain inhibitor pharmacophore exemplified in Incyte patent families, where the 8-azabicyclo[3.2.1]octane serves as a conformationally constrained scaffold presenting the bromophenyl moiety to the acetyl-lysine binding pocket of BRD4, rather than engaging monoamine transporters [2]. Substituting a phenyltropane analog (e.g., RTI-51) or a 3-triazolyl/imidazolyl derivative (e.g., CAS 2310155-29-2 or the imidazolyl analog) for this compound would therefore direct the assay toward a completely different target profile, invalidating SAR continuity and confounding experimental interpretation [3]. The specific N-(4-bromophenylacetyl) substitution pattern is the critical determinant of binding modality and cannot be assumed interchangeable with analogs bearing different N-substituents or C3-aryl groups.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320606-67-3) Versus Closest Analogs


Target Class Differentiation: BRD4 Bromodomain Inhibition Versus Monoamine Transporter Binding for 8-Azabicyclo[3.2.1]octane Scaffold Compounds

The target compound is explicitly claimed in Incyte patent families (US9957268, US10472358, US10781209, US11059821, US11702416) as a BET bromodomain inhibitor with reported BRD4-BD1/BD2 IC₅₀ < 100 nM in a fluorescence-based biochemical assay [1]. By contrast, the structurally related phenyltropane RTI-51 (bromopane) exhibits no reported BRD4 activity and instead potently inhibits the dopamine transporter (DAT IC₅₀ = 1.8 nM) [2]. This represents a complete target-class switch driven by the N-(4-bromophenylacetyl) substitution versus the C3-(4-bromophenyl) + C2-carbomethoxy + N-methyl pattern of RTI-51. WIN 35,428 (3-methylidene-8-azabicyclo[3.2.1]octane analog) is characterized as a DAT inhibitor (IC₅₀ ≈ 14 nM in radioligand displacement) with no reported bromodomain activity [3].

BRD4 BET inhibitor bromodomain target selectivity 8-azabicyclo[3.2.1]octane

Structural Differentiation at the 3-Position: Methylidene (CAS 2320606-67-3) Versus Triazole and Imidazole Analogs in BRD4 Inhibitor Series

Within the 2-(4-bromophenyl)-1-(8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one series, the substituent at the 3-position of the bicyclic scaffold dictates both physicochemical properties and target-binding geometry. The target compound bears a 3-methylidene (C=CH₂) group (MW 320.23, cLogP ∼3.5 predicted), whereas the closest commercially available analogs incorporate heterocyclic substituents: the 3-(1H-1,2,4-triazol-1-yl) analog (CAS 2310155-29-2; C₁₇H₁₉BrN₄O; MW 375.3; cLogP ∼2.2 predicted) and the 3-(1H-imidazol-1-yl) analog (C₁₈H₂₀BrN₃O; MW 374.3) . The methylidene group is hydrophobic and substantially smaller (ΔMW ≈ –55 Da; ΔH-bond acceptors –2 to –3) compared to the triazole/imidazole variants, eliminating hydrogen-bond acceptor capacity at this position while altering the conformational preference of the bicyclic ring . The patent data (US10472358, US10781209) indicate that 3-position modifications within this series modulate BRD4-BD1/BD2 potency, although precise rank-order IC₅₀ values for the triazole and imidazole analogs have not been publicly disclosed in a head-to-head comparison format [1].

structural analog methylidene triazole imidazole BRD4 SAR

N-Substitution Pattern Differentiation: 4-Bromophenylacetyl (Target Compound, CAS 2320606-67-3) Versus Carboxamide and Sulfonyl Analogs

The 8-azabicyclo[3.2.1]octane scaffold can be functionalized at the endocyclic nitrogen with diverse groups, each imparting distinct binding characteristics. The target compound bears an N-(4-bromophenylacetyl) group (C₆H₄Br-CH₂-C=O–N), whereas other 3-methylidene-8-azabicyclo[3.2.1]octane derivatives in the patent literature carry N-carboxamide (e.g., N-(3-methoxyphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide, CAS 2320416-76-8) or N-sulfonyl substituents [1]. The 4-bromophenylacetyl group provides both a bromine atom (potential for halogen bonding and radiolabeling via ⁷⁶Br substitution) and a one-carbon spacer (CH₂) between the carbonyl and the aromatic ring, creating a different distance and angular relationship to the bicyclic core compared to directly attached carboxamide or sulfonyl groups. While quantitative BRD4 IC₅₀ values for the carboxamide and sulfonyl analogs are not publicly available, the patent SAR data indicate that N-substitution is a critical determinant of BRD4 potency within this series [2]. The 4-bromophenyl group also provides a synthetic handle for further derivatization via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs [3].

N-substitution 4-bromophenylacetyl carboxamide sulfonyl BRD4 pharmacophore

Commercial Availability and Purity Profile of CAS 2320606-67-3 Relative to Closest Research-Grade Analogs

The target compound (CAS 2320606-67-3) is commercially available from multiple vendors as a research-grade chemical (non-human research use only), with a reported molecular weight of 320.23 g/mol and molecular formula C₁₆H₁₈BrNO . The closest commercially cataloged analogs with different 3-position substituents—1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one (CAS 2310155-29-2; MW 375.3) and 2-(4-bromophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone (CAS 2319805-71-3; MW 326.2)—differ in both physical form and molecular properties [1]. While vendor-reported purity specifications (typically ≥95% or ≥98%) are comparable across these research chemicals, the methylidene analog offers a significantly lower molecular weight (ΔMW ≈ –55 Da vs. triazole analog) which translates to higher atom economy and reduced cost per mole for large-scale SAR studies . No analytical certificate of analysis comparing lot-to-lot purity across vendors is available in the public domain; procurement decisions should therefore be based on requesting current CoA documentation from suppliers.

commercial availability purity procurement research chemical 8-azabicyclo[3.2.1]octane

Application Scenarios for 2-(4-Bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS 2320606-67-3) Based on Quantitative Differentiation Evidence


BRD4 Bromodomain Inhibitor Screening and BET Family Selectivity Profiling

This compound is suitable as a tool compound or reference standard in BRD4-BD1/BD2 biochemical screening assays, where the reported IC₅₀ of < 100 nM provides a defined potency benchmark against which novel BRD4 inhibitors can be compared [1]. Unlike phenyltropane analogs such as RTI-51 or WIN 35,428—which potently inhibit dopamine transporters but lack bromodomain activity—this compound engages the BET bromodomain target space, making it appropriate for use in fluorescence-based BRD4 assays conducted in 384-well format (40 μL BD1, 60 μL BD2) as described in Incyte patent protocols [2]. It should not be deployed in monoamine transporter assays where RTI-51 or WIN 35,428 serve as the appropriate positive controls.

Medicinal Chemistry SAR Exploration Around the 8-Azabicyclo[3.2.1]octane Scaffold for BET Inhibition

The combination of the 3-methylidene group and N-(4-bromophenylacetyl) substituent on the 8-azabicyclo[3.2.1]octane scaffold provides a starting point for systematic structure-activity relationship (SAR) studies [1]. The bromine atom enables late-stage diversification via Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) to generate focused analog libraries for BRD4 potency optimization . The lower molecular weight (320.23 Da) compared to 3-triazole and 3-imidazole analogs (MW 374–375 Da) provides more favorable physicochemical space for further lead optimization. Researchers should compare SAR outcomes with the 3-triazole analog (CAS 2310155-29-2) and the 3-fluoro analog (CAS 2319805-71-3) to establish the contribution of the 3-methylidene group to BRD4 binding affinity and selectivity [2].

Chemical Probe Development for Epigenetic Target Engagement Studies

The presence of the 4-bromophenyl group offers a potential route to radiolabeled probe development (e.g., ⁷⁶Br substitution), akin to the established use of ⁷⁶Br-labeled RTI-51 for dopamine transporter imaging [1]. Although this application has not been experimentally demonstrated for the target compound, it represents a plausible research trajectory for groups developing BRD4 target engagement assays or in vitro binding studies requiring a labeled ligand. The methylidene group, being chemically orthogonal to the bromophenyl moiety, could also serve as a handle for bioconjugation or affinity pull-down experiments [2]. This compound is procured exclusively for non-human research use .

Comparator Compound for Selectivity Assessment Against Non-BET Bromodomains

Given its disclosed activity against BRD4 (IC₅₀ < 100 nM in BD1/BD2 assays), this compound can serve as a comparator in selectivity panels that profile inhibition across the BET family (BRD2, BRD3, BRD4, BRDT) and against non-BET bromodomains [1]. The structural differentiation from clinical-stage BET inhibitors such as INCB054329 (which contains a distinct tricyclic heterocycle core rather than the 8-azabicyclo[3.2.1]octane scaffold) provides orthogonal chemotype information for assessing scaffold-dependent selectivity profiles within bromodomain inhibitor programs [2]. Procurement for this application should verify batch-to-batch consistency of BRD4 inhibitory activity via the requesting laboratory's own biochemical assay before committing to large-scale selectivity panel screening .

Quote Request

Request a Quote for 2-(4-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.